2-(4-chloro-1H-pyrazol-1-yl)-1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone
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Overview
Description
2-(4-CHLORO-1H-PYRAZOL-1-YL)-1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-1H-PYRAZOL-1-YL)-1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE typically involves multi-step organic reactions. Common starting materials include chlorinated pyrazoles and difluoromethylated compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-(4-CHLORO-1H-PYRAZOL-1-YL)-1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like hydroxyl and difluoromethyl may enhance its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-1H-pyrazol-1-yl)-1-ethanone: Lacks the difluoromethyl and hydroxyl groups.
1-(5-Difluoromethyl-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl)-2-propanone: Similar structure but different substitution pattern.
Uniqueness
The unique combination of functional groups in 2-(4-CHLORO-1H-PYRAZOL-1-YL)-1-[5-(DIFLUOROMETHYL)-5-HYDROXY-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H11ClF2N4O2 |
---|---|
Molecular Weight |
292.67 g/mol |
IUPAC Name |
2-(4-chloropyrazol-1-yl)-1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]ethanone |
InChI |
InChI=1S/C10H11ClF2N4O2/c1-6-2-10(19,9(12)13)17(15-6)8(18)5-16-4-7(11)3-14-16/h3-4,9,19H,2,5H2,1H3 |
InChI Key |
WRPVBFDGQNKYHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)F)O)C(=O)CN2C=C(C=N2)Cl |
Origin of Product |
United States |
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